3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid
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Overview
Description
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopentylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by bromination and subsequent functionalization to introduce the cyclopentylpropanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the cyclopentylpropanoic acid moiety.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets. The bromine-substituted pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopentylpropanoic acid moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with a bromine atom on the pyrazole ring, used in similar applications but lacking the cyclopentylpropanoic acid moiety.
3-(5-Bromo-1H-pyrazol-1-yl)propanoic acid: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is unique due to the presence of both the bromine-substituted pyrazole ring and the cyclopentylpropanoic acid moiety. This combination can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H15BrN2O2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanoic acid |
InChI |
InChI=1S/C11H15BrN2O2/c12-9-6-13-14(7-9)10(5-11(15)16)8-3-1-2-4-8/h6-8,10H,1-5H2,(H,15,16) |
InChI Key |
CPVWQTGNLZZBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)N2C=C(C=N2)Br |
Origin of Product |
United States |
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